![molecular formula C12H16N2O2 B1219856 Eltoprazine hydrochloride CAS No. 98224-03-4](/img/structure/B1219856.png)
Eltoprazine hydrochloride
説明
Synthesis Analysis
Eltoprazine hydrochloride's synthesis involves a multi-step chemical process that begins with the nitration of pyrocatechol to produce 3-nitrobenzene-1,2-diol, followed by a series of reactions including a cycling reaction using 1,2-dibromoethane, reduction via hydrazine hydrate in the presence of Pd/C catalyst, and finally a cyclization with bis(2-chloroethyl)ammonium chloride to yield eltoprazine. This method has been noted for its laboratory feasibility and high yield, underscoring its practicality in synthesizing eltoprazine (Lin Yan-fei, 2009).
Molecular Structure Analysis
While detailed molecular structure analysis specific to this compound is scarce in the referenced material, the process and intermediates involved in its synthesis, such as 5-amino-2,3-dihydrobenzo[b]dioxine, highlight its complex bicyclic structure, incorporating elements such as a benzodioxine ring which plays a critical role in its pharmacological activity.
Chemical Reactions and Properties
This compound engages in various chemical interactions, particularly with serotonin receptor subtypes. It exhibits selective affinity for serotonin (5-HT) receptor subtypes, particularly 5-HT1A, 5-HT1B, and to a lesser extent, 5-HT1C receptors. This selectivity underpins its pharmacological actions, largely attributed to partial agonistic activity on these receptors, which is integral to its effects on aggressive behavior and potential applications in disorders characterized by serotonergic dysregulation (J. Schipper et al., 1990).
科学的研究の応用
Pharmacokinetic Evaluation
Eltoprazine hydrochloride, a serotonergic agent, has been studied for its pharmacokinetics (PK). It's been a focus for treating ADHD symptoms in adults, offering options for both single and combination therapy. Despite inconclusive results in treating pathological aggression in humans, eltoprazine has shown tolerance across several indications in both healthy volunteers and patients. Its role in reducing ADHD symptoms in adults is noteworthy and may help identify specific patient subgroups who could benefit most from its use (Wigal & Duong, 2011).
Potential in Parkinson's Disease Treatment
Eltoprazine has been explored as a potential treatment for L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). While it significantly suppresses dyskinesia, it also compromises the anti-parkinsonian effects of L-DOPA. Combined treatment with eltoprazine and preladenant, an adenosine A2a receptor antagonist, showed acute attenuation of dyskinesia in parkinsonian monkeys. However, this approach may not be suitable as a long-term treatment due to unsustainable therapeutic effects on dyskinesia (Ko et al., 2017).
Study in Animal Models of Levodopa-Induced Dyskinesia
Eltoprazine's efficacy in suppressing dyskinesia in preclinical models of PD has been demonstrated. It dampens the activity of serotonin neurons, a key factor in levodopa-induced dyskinesia. However, it partially worsens the therapeutic effect of L-DOPA. The combination of eltoprazine with amantadine may increase the antidyskinetic effect while reducing the adverse impact on L-DOPA's therapeutic effects (Bézard et al., 2013).
Dose-Finding Study in Parkinson’s Disease
In a double-blind placebo-controlled study, eltoprazine doses of 5 mg and 7.5 mg were well-tolerated and showed antidyskinetic efficacy in patients with Parkinson's disease and L-DOPA-induced dyskinesias, without altering motor responses to L-DOPA (Svenningsson et al., 2015).
Anxiolytic, Anorexic, and Adverse Effects
Eltoprazine's effects on anxiety and food intake, as well as its potential adverse effects, have been explored. It decreases food intake and body weight, induces anxiolytic effects in context fear conditioning tests, but increases anxiety-like behavior in the elevated plus maze. The drug also produces hypothermia and increases locomotion, but does not significantly affect learning at tested doses (Gravius et al., 2017).
Serotonergic Modulation of Social Interactions
Eltoprazine has been tested for its impact on social behavior in male mice. It reduced aggression and enhanced social interest and exploration. This suggests that eltoprazine and similar serotonergic drugs can differentially affect aggressive behavior, indicating the need for a variety of animal paradigms to fully understand their effects on social behavior (Olivier et al., 2004).
作用機序
Target of Action
Eltoprazine hydrochloride primarily targets three types of serotonin receptors: 5-HT1A, 5-HT1B, and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and aggression. Specifically, Eltoprazine acts as an agonist for 5-HT1A and 5-HT1B receptors and as an antagonist for the 5-HT2C receptor .
Mode of Action
As an agonist, Eltoprazine stimulates the 5-HT1A and 5-HT1B receptors, enhancing their activity. Conversely, as an antagonist, it inhibits the activity of the 5-HT2C receptor . This dual action can lead to a reduction in aggressive behavior and an increase in controlled behavior, which is particularly beneficial in conditions like schizophrenia and cognitive impairment .
Biochemical Pathways
By modulating the activity of these receptors, Eltoprazine can influence these pathways and their downstream effects .
Result of Action
Eltoprazine’s interaction with its targets leads to molecular and cellular effects that can reduce symptoms in various neurological disorders. For instance, it has been used in trials studying the treatment of schizophrenia and cognitive impairment . By modulating serotonin receptor activity, Eltoprazine can influence neuronal signaling, potentially leading to improved cognitive function and reduced aggression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Eltoprazine. These factors can include the individual’s age, genetic makeup, overall health status, and the presence of other medications . .
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;/h1-3,13H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOSUNPIXJCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98224-03-4 (Parent) | |
Record name | Eltoprazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046090 | |
Record name | Eltoprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98206-09-8, 98226-24-5, 98224-03-4 | |
Record name | Eltoprazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MP-15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098226245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltoprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTOPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275JY4PKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。